

Farrerol: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Farrerol*

Cat. No.: *B8034756*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol is a natural flavanone predominantly isolated from the leaves of *Rhododendron dauricum* L., a plant with a long history in traditional medicine for treating respiratory ailments. [1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **Farrerol**, with a focus on its interactions with critical cellular signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

Farrerol, with the IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone.[2] Its structure features a chromanone ring system with two hydroxyl groups and two methyl groups on the A-ring, and a p-hydroxyphenyl group attached to the C2 position of the C-ring.

Table 1: Physicochemical Properties of Farrerol

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₆ O ₅	[2]
Molecular Weight	300.31 g/mol	[1]
CAS Number	24211-30-1	[2]
Appearance	White to light yellow solid	[3]
Melting Point	Not explicitly stated, vendor information suggests a range.	[4]
Solubility	Soluble in DMSO	[1]

Table 2: Spectroscopic Data of Farrerol

While a complete, unified dataset is not available in a single public source, the following represents a compilation of expected spectroscopic characteristics based on its structure and related flavonoid data.

Spectroscopic Technique	Observed Features
¹ H NMR	Signals corresponding to aromatic protons on the A and B rings, a chiral proton at C2, methylene protons at C3, and methyl group protons.
¹³ C NMR	Resonances for 17 carbon atoms, including carbonyl, aromatic, aliphatic, and methyl carbons.
Mass Spectrometry (ESI-MS/MS)	A parent ion peak [M-H] ⁻ at m/z 299. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings. Common losses of small molecules like H ₂ O and CO would also be expected.[5]

Experimental Protocols

Isolation and Purification of **Farrerol** from **Rhododendron Species**

This protocol is adapted from established methods for the hydrodistillation of essential oils and phytochemicals from *Rhododendron* species.[\[6\]](#)[\[7\]](#)

Objective: To isolate and purify **Farrerol** from the dried leaves of *Rhododendron dauricum*.

Materials:

- Dried leaves of *Rhododendron dauricum*
- Methanol
- Dichloromethane
- Silica gel for column chromatography
- Clevenger-type hydrodistillation apparatus
- Rotary evaporator
- Chromatography columns
- Thin-layer chromatography (TLC) plates and developing chamber
- Standard analytical equipment

Procedure:

- Extraction:
 1. Grind the dried leaves of *Rhododendron dauricum* into a fine powder.
 2. Extract the plant material with hot methanol.[\[7\]](#)

3. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Partitioning:
 1. Suspend the crude extract in water and partition it with dichloromethane.^[7]
 2. Separate the dichloromethane layer, which will contain **Farrerol** and other less polar compounds.
 3. Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate the solvent.
 - Chromatographic Purification:
 1. Subject the dried dichloromethane extract to silica gel column chromatography.
 2. Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.
 3. Collect fractions and monitor them by TLC to identify those containing **Farrerol**.
 4. Pool the **Farrerol**-containing fractions and concentrate them.
 5. Recrystallize the concentrated product from a suitable solvent system to obtain pure **Farrerol**.

Cell Culture and Treatment with Farrerol

Objective: To treat cultured cells with **Farrerol** to investigate its biological effects.

Materials:

- Mammalian cell line of interest (e.g., HepG2, SKOV3)^{[1][8]}
- Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, penicillin/streptomycin)
- **Farrerol** stock solution (e.g., 10 mM in DMSO)

- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)
- Cell culture flasks or plates

Procedure:

- Cell Seeding:
 1. Culture the cells in T-75 flasks until they reach 80-90% confluency.
 2. Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well, 96-well) at the desired density.
 3. Allow the cells to adhere and grow overnight in the incubator.
- **Farrerol** Treatment:
 1. Prepare working concentrations of **Farrerol** by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
 2. Remove the old medium from the cells and replace it with the medium containing the desired concentration of **Farrerol**.
 3. Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

Western Blot Analysis of Farrerol-Treated Cells

Objective: To analyze the effect of **Farrerol** on the expression and phosphorylation of target proteins in signaling pathways.

Materials:

- **Farrerol**-treated and control cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, etc.)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction and Quantification:
 1. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 2. Centrifuge the lysates to pellet cell debris and collect the supernatant.
 3. Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
 1. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 2. Separate the proteins by SDS-PAGE.
 3. Transfer the separated proteins to a PVDF membrane.
 4. Block the membrane with blocking buffer for 1 hour at room temperature.
 5. Incubate the membrane with the primary antibody overnight at 4°C.

6. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 7. Wash the membrane again with TBST.
- Detection:
 1. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
 2. Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β -actin or GAPDH).

Nrf2 Activation Luciferase Reporter Assay

Objective: To determine if **Farrerol** activates the Nrf2 antioxidant response element (ARE) signaling pathway.

Materials:

- HepG2 cells stably transfected with an ARE-luciferase reporter construct[9]
- **Farrerol**
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding and Treatment:
 1. Seed the ARE-luciferase HepG2 cells in a 96-well plate.
 2. Treat the cells with various concentrations of **Farrerol** for a specified time (e.g., 24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control (DMSO).
- Luciferase Assay:

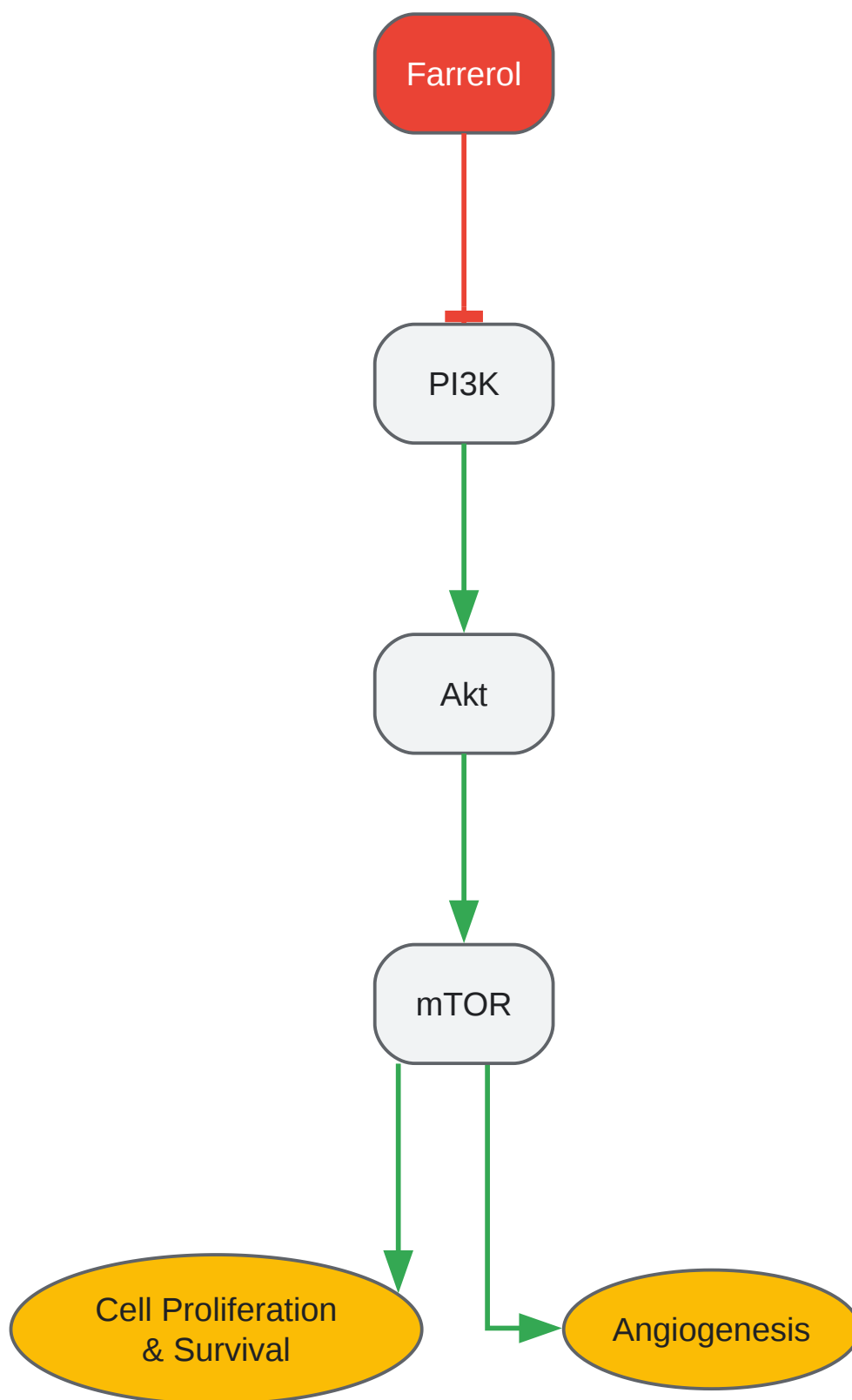
1. After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.
 2. Add the luciferase substrate to the cell lysates.
 3. Measure the luminescence using a luminometer.
- Data Analysis:
 1. Normalize the luciferase activity to cell viability (if necessary, determined by a parallel MTT assay).
 2. Express the results as fold induction over the vehicle control.

Signaling Pathways Modulated by Farrerol

Farrerol has been shown to exert its biological effects by modulating several key intracellular signaling pathways.

Akt/mTOR Signaling Pathway

Farrerol has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10][11] **Farrerol** reduces the phosphorylation levels of Akt and mTOR, thereby inhibiting downstream signaling.[10]

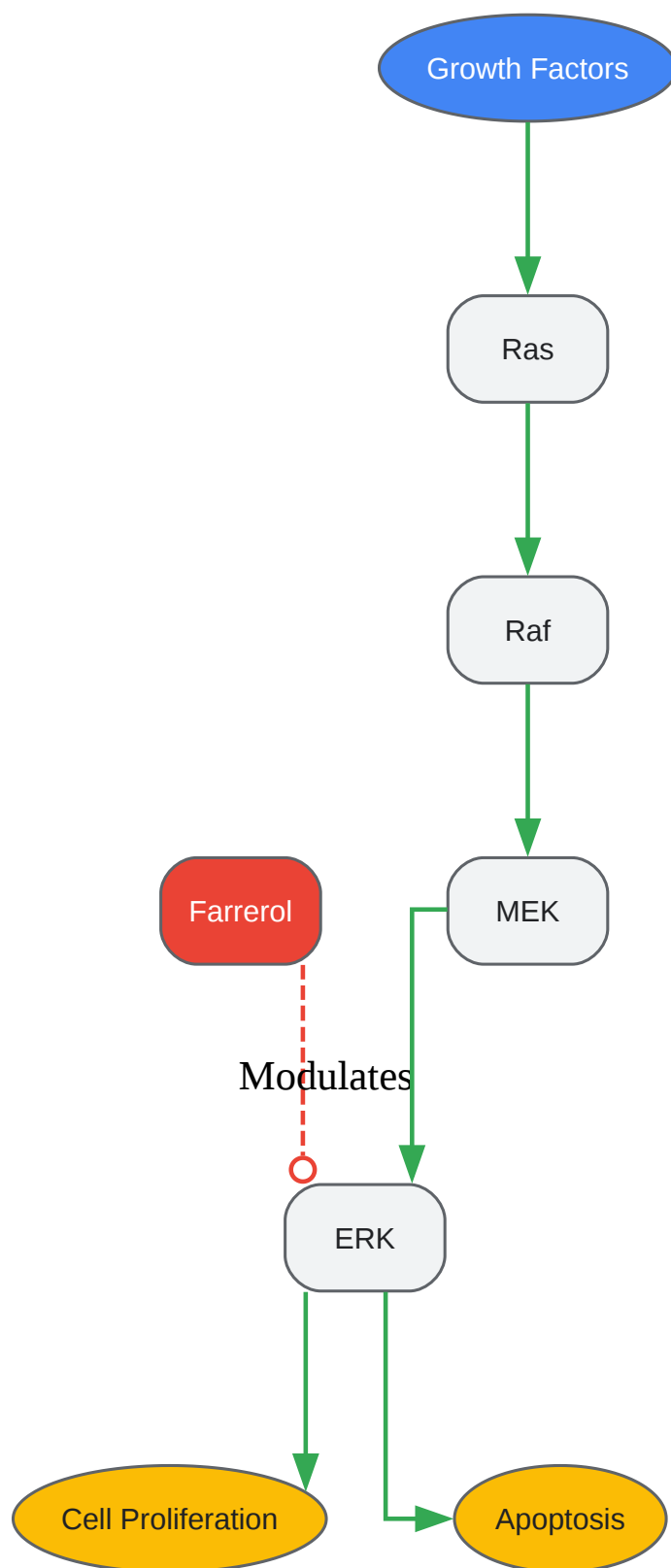


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Caption: **Farrerol**'s inhibition of the PI3K/Akt/mTOR signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation that is modulated by **Farrerol**. Studies have shown that **Farrerol** can reduce the phosphorylation of ERK, leading to the inhibition of angiogenesis.^[10] In some cancer cell lines, however, **Farrerol** has been shown to induce apoptosis through the activation of the ERK pathway.^[12] This suggests a context-dependent role of **Farrerol** in modulating ERK signaling.

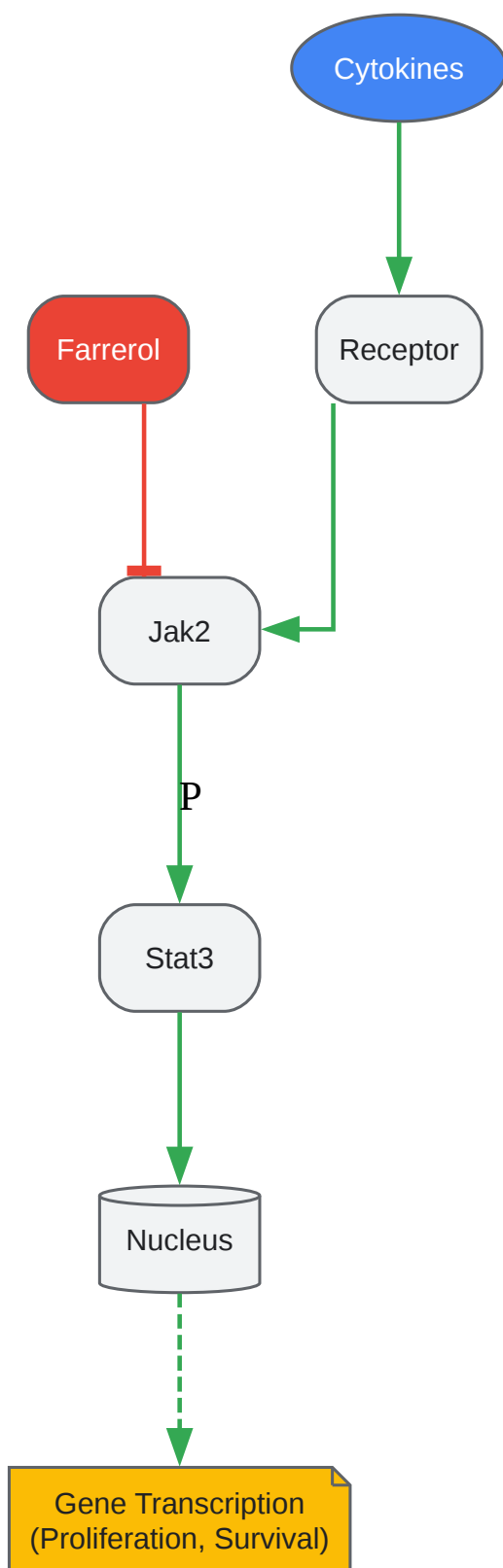


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Caption: **Farrerol**'s context-dependent modulation of the ERK signaling pathway.

Jak2/Stat3 Signaling Pathway

The Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (Stat3) pathway is involved in inflammation, cell survival, and proliferation. **Farrerol** has been found to inhibit this pathway by reducing the phosphorylation of both Jak2 and Stat3, contributing to its anti-angiogenic effects.[\[10\]](#)

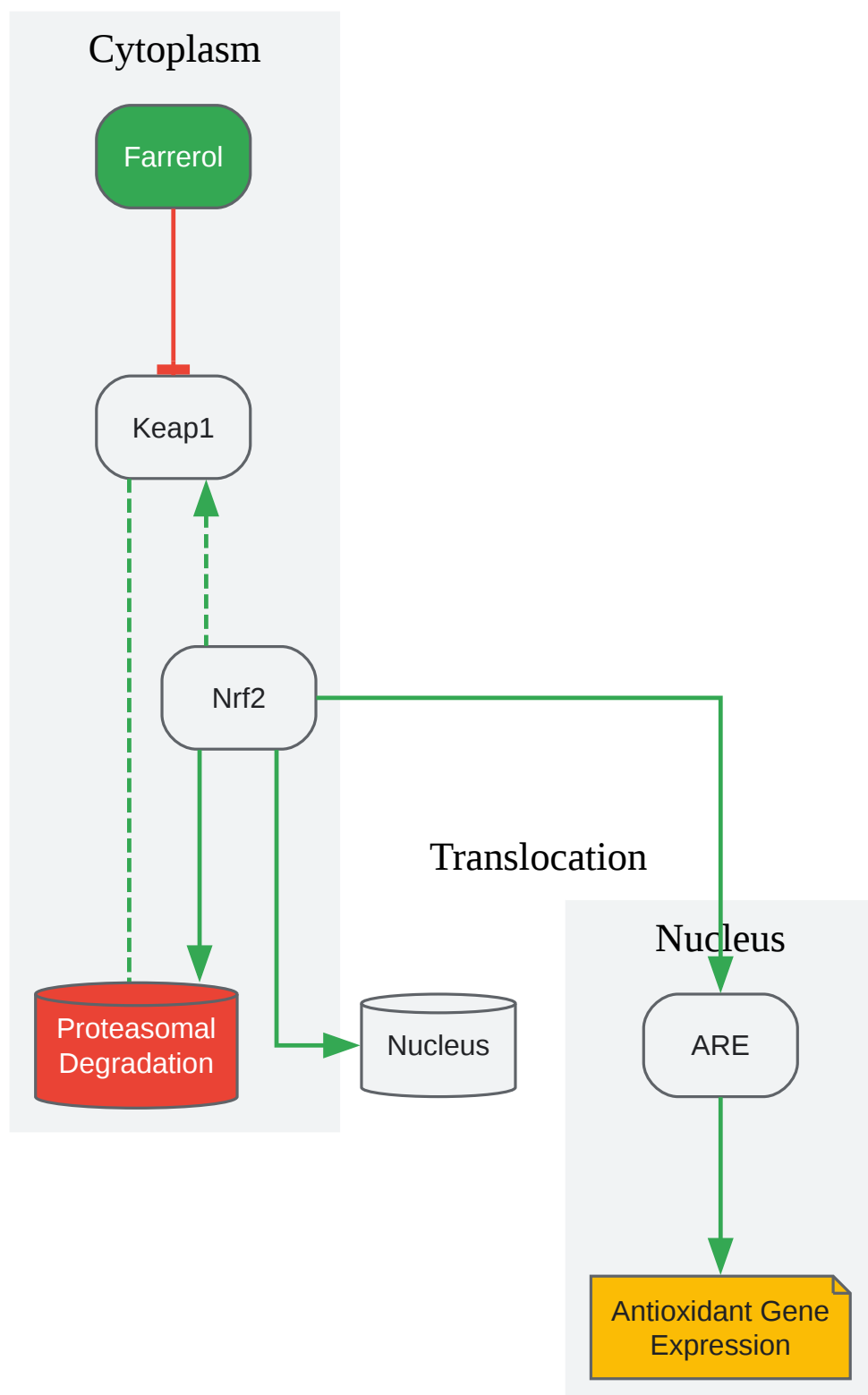


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Caption: **Farrerol**'s inhibitory effect on the Jak2/Stat3 signaling pathway.

Nrf2/Keap1 Signaling Pathway

Farrerol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[8] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. **Farrerol** can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.



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Caption: **Farrerol**'s activation of the Nrf2/Keap1 antioxidant pathway.

Conclusion

Farrerol is a promising natural compound with a well-defined chemical structure and diverse biological activities. Its ability to modulate multiple critical signaling pathways, including those involved in cell proliferation, angiogenesis, and oxidative stress, underscores its potential for therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the pharmacological properties and mechanisms of action of **Farrerol**. The provided experimental protocols and data summaries are intended to streamline future research endeavors in this exciting field.

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